molecular formula C21H21N3O2S B2941961 (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 1797857-15-8

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No.: B2941961
CAS No.: 1797857-15-8
M. Wt: 379.48
InChI Key: WNAZGCRJXJYGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a synthetic chemical compound designed for research applications, featuring a molecular structure that incorporates key pharmacophores known for their relevance in medicinal chemistry. Its structure combines a 4-((6-methylpyridin-2-yl)oxy)piperidine moiety linked to a 2-phenylthiazole core, a design that suggests potential for interacting with central nervous system (CNS) and oncology targets. The 4-oxypiperidine fragment is a significant structural feature in ligands designed for neurological targets. Scientific literature indicates that 4-oxypiperidine derivatives are actively investigated as histamine H3 receptor (H3R) antagonists/inverse agonists . H3R is a presynaptic autoreceptor that modulates the release of several neurotransmitters, including histamine, acetylcholine, and dopamine . Compounds with high affinity for H3R are studied for their potential to improve cognitive functions in complex neurodegenerative diseases like Alzheimer's . The incorporation of a (6-methylpyridin-2-yl)oxy group into the piperidine scaffold is a strategy used to fine-tune the molecule's properties, potentially enhancing its affinity and selectivity for specific biological targets. Concurrently, the 2-phenylthiazole component of the molecule is a privileged structure in drug discovery. Thiazole derivatives have demonstrated a wide range of bioactivities, including growth inhibitory effects on various human cancer cell lines . Some (phenyl)(thiazolyl)methanone analogs have been reported to inhibit critical cellular pathways, such as the Na+/K+-ATPase enzyme and Ras oncogene activity, which are relevant in cancer pathologies like glioma and non-small-cell lung cancers (NSCLCs) . This structural motif makes the compound a candidate for research into novel anti-cancer agents. Given its hybrid structure, this compound is presented as a valuable chemical tool for researchers exploring multi-target-directed ligands in areas such as neuroscience and oncology. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material using appropriate safety protocols.

Properties

IUPAC Name

[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-15-6-5-9-19(22-15)26-17-10-12-24(13-11-17)21(25)18-14-27-20(23-18)16-7-3-2-4-8-16/h2-9,14,17H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAZGCRJXJYGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone , also referred to as a quinazolinone derivative, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C20H24N2O4S
  • Molecular Weight : 388.48 g/mol
  • IUPAC Name : 3-(benzenesulfonyl)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]propan-1-one

Structural Representation

The compound's structure is characterized by a piperidine ring substituted with a 6-methylpyridine moiety and a phenylthiazole group, which may contribute to its biological activity.

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : It has been shown to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. In vitro studies demonstrated that derivatives of thiazoles, including this compound, displayed significant growth inhibitory activity against several human cancer cell lines, including glioma cells .
  • Antimicrobial Activity : The compound has potential antimicrobial properties, making it a candidate for further exploration in the treatment of infections.
  • Cytotoxic Effects : Studies have indicated that the compound can induce cytostatic effects in cancer cells, independent of their intrinsic resistance to pro-apoptotic stimuli .

In Vitro Studies

A study assessed the in vitro growth inhibitory activity of thiazole derivatives on a panel of six human cancer cell lines. The results revealed that compounds similar to this compound exhibited approximately ten times greater inhibitory activity than perillyl alcohol, which is known for its anticancer properties .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. The presence of the 6-methylpyridine and thiazole groups enhances its interaction with biological targets, potentially increasing its efficacy against cancer cells and pathogens.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological ActivityReference
Compound AC20H24N2O4SAnticancer
Compound BC19H22N2O4SAntimicrobial
Compound CC18H20N2O5SCytotoxic

Therapeutic Applications

Given its promising biological activities, this compound is being investigated for potential applications in:

  • Cancer Therapy : Due to its ability to inhibit key oncogenic pathways.
  • Infectious Diseases : As an antimicrobial agent.
  • Pharmaceutical Development : As a lead compound for synthesizing novel therapeutics.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient nature of the thiazole ring enables electrophilic aromatic substitution (EAS) and nucleophilic displacement reactions at specific positions:

  • Halogenation : Bromination or chlorination at the 5-position of the thiazole ring occurs under mild conditions (e.g., NBS in DCM at 0–25°C), as observed in structurally related (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone derivatives .

  • Amination : Reaction with primary or secondary amines (e.g., piperazine, morpholine) under microwave irradiation (180°C, 1–2 h) substitutes the 4-position halogen, yielding analogs with enhanced solubility .

Example Reaction:

Reaction TypeReagents/ConditionsProductYieldSource
BrominationNBS, DCM, 0°C → 25°C, 2 h(4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone72%
AminationPiperazine, 2-methoxyethanol, 180°C (MW)(4-(piperazin-1-yl)-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone68%

Piperidine Ring Functionalization

The piperidine moiety undergoes modifications via its oxygen or nitrogen atoms:

  • Oxygen-Alkylation : The pyridinyloxy group reacts with alkyl halides (e.g., methyl iodide) in the presence of K2CO3 to form ether derivatives .

  • N-Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) under basic conditions introduces acyl groups at the piperidine nitrogen, enhancing kinase inhibition .

Example Reaction:

Reaction TypeReagents/ConditionsProductYieldSource
N-AcylationAcetyl chloride, DIPEA, DCM, 0°C → RT(4-((6-methylpyridin-2-yl)oxy)-1-acetylpiperidin-1-yl)(2-phenylthiazol-4-yl)methanone85%

Cross-Coupling Reactions

The phenyl group on the thiazole ring participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reaction with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh3)4/Na2CO3 in dioxane introduces diverse aryl substituents .

  • Buchwald-Hartwig Amination : Coupling with aryl amines (e.g., 5-aminopyridin-2-yl) under microwave conditions forms biaryl amine derivatives .

Example Reaction:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki Coupling4-Fluorophenylboronic acid, Pd(PPh3)4(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(2-(4-fluorophenyl)thiazol-4-yl)methanone63%

Condensation and Cyclization

The methanone bridge facilitates cyclocondensation with hydrazines or amidines:

  • Pyrazole Formation : Reaction with methylhydrazine in ethanol forms tricyclic pyrazole-thiazole hybrids, as demonstrated in pyrazole derivative syntheses .

  • Thiazolo-Pyrimidine Fusion : Treatment with guanidine derivatives under microwave irradiation yields fused heterocycles with CDK inhibitory activity .

Example Reaction:

Reaction TypeReagents/ConditionsProductYieldSource
CyclocondensationMethylhydrazine, EtOH, reflux, 12 h1-Methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-5-phenylthiazolo[4,5-c]pyrazole58%

Oxidation and Reduction

  • Pyridine Methyl Oxidation : The 6-methyl group on the pyridine ring is oxidized to a carboxylic acid using KMnO4/H2SO4, enhancing hydrogen-bonding capacity .

  • Thiazole Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the thiazole ring to a thiazolidine, altering planarity and bioactivity.

Key Reactivity Insights:

  • Steric Effects : Bulky substituents on the piperidine ring (e.g., 4,4-difluoropiperidin-1-yl) slow nucleophilic substitution at the thiazole core .

  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine enhance electrophilic reactivity at the thiazole 5-position .

Comparison with Similar Compounds

Key Structural Analogs

The compound is compared to its closest analog, (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone (CAS 1797147-01-3), which replaces the 2-phenyl group on the thiazole ring with a methyl group .

Physicochemical Properties

The substitution pattern significantly impacts properties such as lipophilicity, solubility, and molecular weight:

Compound R Group (Thiazole) Molecular Formula Molecular Weight LogP (Predicted) Solubility (mg/mL, est.)
Target Compound Phenyl C₂₁H₂₁N₃O₂S 379.48 3.5 0.12
CAS 1797147-01-3 (Analogue) Methyl C₁₆H₁₉N₃O₂S 317.40 2.8 0.45

Key Observations :

  • Lipophilicity : The phenyl substitution increases LogP by 0.7 units, enhancing membrane permeability but reducing aqueous solubility.
  • Solubility : The methyl analog exhibits ~3.75-fold higher solubility, critical for oral bioavailability.

Binding Affinity and Selectivity

The phenyl group in the target compound likely enhances π-π stacking interactions with aromatic residues in enzyme active sites, improving binding affinity. For instance, in silico docking studies of similar compounds show that phenyl-substituted thiazoles exhibit higher inhibition constants (Ki) for kinase targets compared to methyl analogs .

Metabolic Stability

The methyl analog’s lower molecular weight and LogP may improve metabolic clearance rates. However, the phenyl group could introduce steric hindrance, slowing cytochrome P450-mediated oxidation.

Q & A

Q. What are the recommended synthetic routes for (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone, and how can reaction yields be optimized?

Methodological Answer: Key steps involve coupling the piperidinyloxy and thiazolyl-methanone moieties under anhydrous conditions. A typical approach includes:

  • Nucleophilic substitution : React 6-methylpyridin-2-ol with a piperidine derivative (e.g., 4-chloropiperidine) in dichloromethane using NaOH as a base .
  • Methanone formation : Use a coupling agent (e.g., EDC/HOBt) to link the piperidine intermediate to 2-phenylthiazole-4-carboxylic acid.
  • Yield optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and monitor purity by HPLC (≥99% target). Adjust stoichiometry (1.2:1 molar ratio of nucleophile to electrophile) and reaction time (12–24 hours) to improve yields .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a multi-spectral approach:

  • 1H/13C NMR : Confirm piperidine ring protons (δ 1.5–2.5 ppm), pyridinyloxy aromatic protons (δ 6.5–8.0 ppm), and thiazole protons (δ 7.2–7.8 ppm). Compare shifts to analogs in .
  • IR spectroscopy : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (calculated for C21H20N2O2S: 376.12 g/mol).

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
  • Storage : Store at –20°C in amber vials under inert gas (N2/Ar) to prevent hydrolysis of the methanone group. Avoid exposure to moisture .
  • Emergency response : For skin contact, rinse with 0.1 M HCl (if basic) or 0.1 M NaOH (if acidic) followed by water .

Advanced Research Questions

Q. How can researchers address low solubility in aqueous buffers during biological assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .
  • Derivatization : Introduce polar groups (e.g., sulfonate or tertiary amines) via post-synthetic modification of the piperidine ring .
  • Dynamic light scattering (DLS) : Monitor aggregation in PBS (pH 7.4) to validate colloidal stability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Dose-response standardization : Use fixed incubation times (e.g., 48 hours) and validated cell lines (e.g., HEK293 for receptor binding assays) .
  • Control for batch variability : Compare activity of synthesized batches against a reference standard (e.g., commercial inhibitors) .
  • Meta-analysis : Apply multivariate regression to isolate variables (e.g., assay temperature, solvent purity) causing discrepancies .

Q. How can the compound’s stability under physiological conditions be evaluated?

Methodological Answer:

  • Forced degradation studies : Expose to simulated gastric fluid (pH 2.0, pepsin) and intestinal fluid (pH 6.8, pancreatin) at 37°C for 24 hours. Monitor degradation via LC-MS .
  • Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for aryl-thiazoles) .

Q. What computational methods predict binding affinity to kinase targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of PI3Kα or JAK2 kinases. Focus on hydrogen bonding with the pyridinyloxy group and hydrophobic interactions with the thiazole ring .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding mode stability. Calculate binding free energy (MM-PBSA) .

Q. How are synthetic impurities identified and mitigated during scale-up?

Methodological Answer:

  • By-product profiling : Use UPLC-QTOF to detect intermediates (e.g., unreacted piperidine or thiazole precursors). Optimize purification via preparative HPLC .
  • DoE (Design of Experiments) : Vary reaction temperature (50–100°C) and catalyst loading (5–10 mol%) to minimize side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.